

Application Note: Quantification of Centauroside using HPLC-UV

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Compound of Interest

Compound Name: (Z)-Aldosecologanin
(Centauroside)

Cat. No.: B591355

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Introduction

Centauroside is a secoiridoid glycoside found in various plant species of the Centaurium genus, which has been traditionally used in herbal medicine. The quantification of Centauroside is crucial for the quality control of raw plant materials, standardization of herbal extracts, and for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of Centauroside in plant extracts using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is based on established analytical procedures for similar secoiridoid glycosides, such as swertiamarin and gentiopicroside, providing a robust starting point for researchers.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Centauroside from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water allows for the efficient separation of the analyte. Detection is achieved using a UV-Vis detector. Secoiridoid glycosides typically exhibit strong UV absorbance in the range of 230-280 nm. Based on data for structurally similar compounds, a detection wavelength of 238 nm is recommended for the quantification of Centauroside.^{[1][2]} Quantification is performed by

comparing the peak area of Centauroside in the sample to a calibration curve constructed from standards of known concentrations.

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
 - C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
 - Analytical balance.
 - Ultrasonic bath.
 - Vortex mixer.
 - Centrifuge.
 - Syringe filters (0.45 μ m).
 - HPLC vials.
- Reagents:
 - Centauroside reference standard (purity \geq 98%).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or ultrapure).
 - Methanol (HPLC grade).
 - Ethanol (analytical grade).

Experimental Protocols

Preparation of Standard Solutions

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of Centaurosides reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solutions (from Plant Material)

- **Drying and Grinding:** Dry the plant material (e.g., aerial parts of Centaurea species) at room temperature in a well-ventilated area until a constant weight is achieved. Grind the dried material into a fine powder.
- **Extraction:**
 - Accurately weigh 1 g of the powdered plant material into a conical flask.
 - Add 20 mL of 70% ethanol.^{[3][4]}
 - Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
 - Alternatively, macerate the sample with the solvent for 24 hours with occasional shaking.
- **Filtration and Concentration:**
 - Filter the extract through Whatman No. 1 filter paper.
 - Collect the filtrate and repeat the extraction process on the residue two more times.
 - Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
- **Sample Preparation for HPLC:**
 - Reconstitute the dried extract in a known volume of the mobile phase (e.g., 10 mL).

- Vortex for 1 minute and sonicate for 5 minutes.
- Centrifuge the solution at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Operating Conditions

Parameter	Condition
Column	C18 reversed-phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase	Acetonitrile : Water (Gradient or Isocratic)
Isocratic Elution	Acetonitrile : Water (e.g., 20:80, v/v)
Gradient Elution	See Table 1 for a typical gradient program
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	238 nm
Injection Volume	10 µL

Table 1: Example of a Gradient Elution Program

Time (min)	% Acetonitrile	% Water
0	10	90
20	40	60
25	40	60
30	10	90
35	10	90

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Centauroside in a blank sample.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r^2) of ≥ 0.999 is generally considered acceptable.
- **Precision:** The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD).
 - **Repeatability (Intra-day precision):** Analyze at least three different concentrations of the standard solution in triplicate on the same day.
 - **Intermediate Precision (Inter-day precision):** Analyze the same solutions on three different days.
- **Accuracy:** The closeness of the test results to the true value. It is determined by recovery studies. A known amount of Centauroside standard is spiked into a sample, and the percentage recovery is calculated.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Data Presentation

Table 2: Linearity Data for Centauroside Quantification

Concentration (µg/mL)	Peak Area (mAU*s)
1	[Insert Data]
5	[Insert Data]
10	[Insert Data]
25	[Insert Data]
50	[Insert Data]
100	[Insert Data]
Correlation Coefficient (r ²)	[Insert Value]

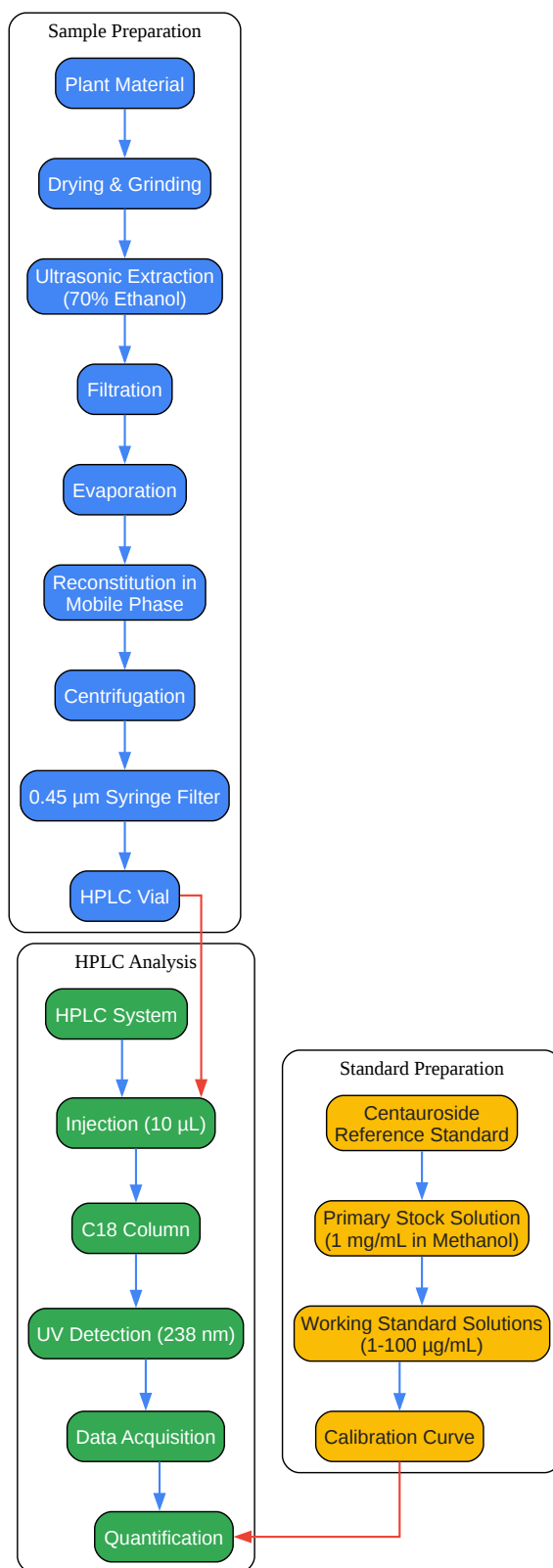
Table 3: Precision and Accuracy Data for Centauroside Quantification

Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
Low QC	[Insert Data]	[Insert Data]	[Insert Data]
Medium QC	[Insert Data]	[Insert Data]	[Insert Data]
High QC	[Insert Data]	[Insert Data]	[Insert Data]

Table 4: LOD and LOQ for Centauroside

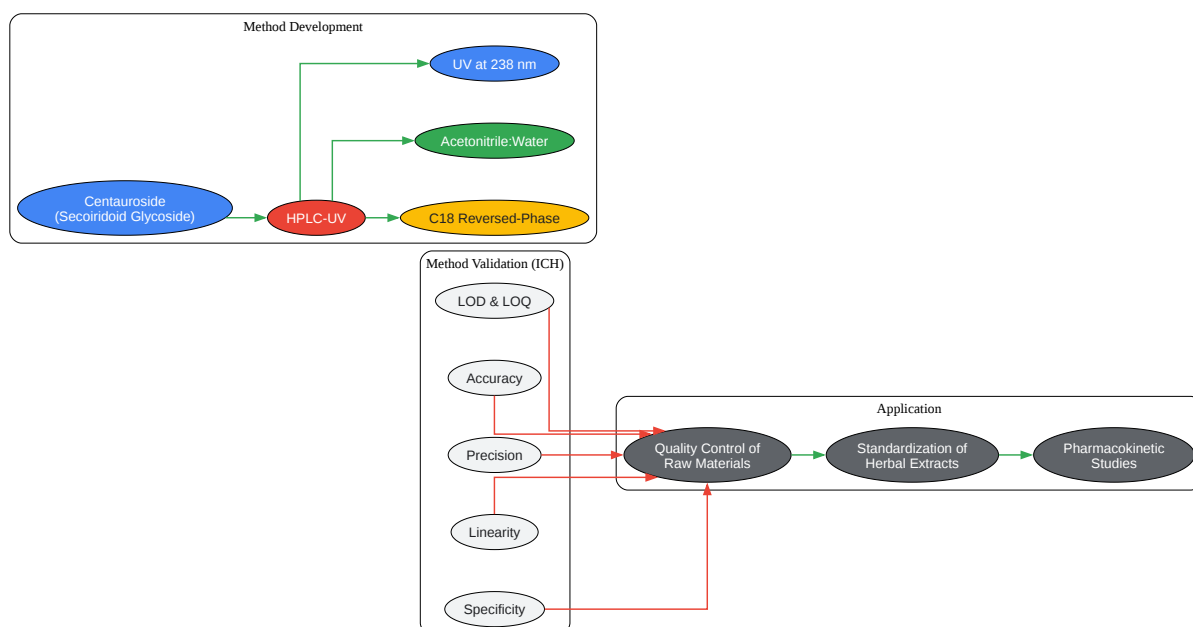
Parameter	Value (µg/mL)
Limit of Detection (LOD)	[Insert Value]
Limit of Quantitation (LOQ)	[Insert Value]

Visualization of Workflows



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Caption: Experimental workflow for the quantification of Centauroside.



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